2-Cyclohexylcarbonyl-4-tert-butylphenol
Description
2-Cyclohexylcarbonyl-4-tert-butylphenol is a substituted phenol featuring a tert-butyl group at the para position and a cyclohexylcarbonyl moiety at the ortho position. This structure combines steric hindrance from the tert-butyl group with the electron-withdrawing nature of the carbonyl group, significantly influencing its chemical reactivity and physical properties. Such compounds are often utilized as intermediates in organic synthesis, stabilizers in polymers, or antioxidants in industrial formulations .
Properties
Molecular Formula |
C17H24O2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C17H24O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3 |
InChI Key |
TXISKXDROFGTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally relevant for comparison:
| Compound Name | CAS Number | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Cyclohexylcarbonyl-4-tert-butylphenol | Not explicitly listed | 2-cyclohexylcarbonyl, 4-tert-butyl | C₁₇H₂₂O₂ | ~270.36 (calculated) |
| 4-(trans-4-Heptylcyclohexyl)-phenol | 90525-37-4 | 4-(trans-4-heptylcyclohexyl) | C₁₉H₃₀O | 274.44 |
| 4-tert-Butylphenol | 98-54-4 | 4-tert-butyl | C₁₀H₁₄O | 150.22 |
| 2-Cyclohexyl-4-methylphenol | 1596-09-4 | 2-cyclohexyl, 4-methyl | C₁₃H₁₈O | 190.28 |
Key Observations :
- Steric Effects: The tert-butyl group in this compound provides greater steric hindrance compared to the methyl group in 2-cyclohexyl-4-methylphenol . This reduces nucleophilic attack at the phenolic oxygen, enhancing stability in oxidative environments.
- Electronic Effects: The cyclohexylcarbonyl group is electron-withdrawing, increasing the acidity of the phenolic -OH group compared to alkyl-substituted analogs like 4-tert-butylphenol .
- Solubility: Bulky substituents (e.g., heptylcyclohexyl in CAS 90525-37-4) enhance lipophilicity, making such compounds more soluble in non-polar solvents. The carbonyl group in this compound may slightly reduce hydrophobicity compared to purely alkyl-substituted phenols .
Preparation Methods
Direct Cyclohexanecarbonylation
The most direct route involves Friedel-Crafts acylation of 4-tert-butylphenol using cyclohexanecarbonyl chloride. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyze the electrophilic substitution at the ortho position relative to the hydroxyl group.
Procedure :
-
Dissolve 4-tert-butylphenol (1.0 mol) in anhydrous dichloromethane.
-
Add AlCl₃ (1.2 mol) under nitrogen and cool to 0°C.
-
Slowly introduce cyclohexanecarbonyl chloride (1.1 mol) via dropping funnel.
-
Stir for 12 hours at room temperature, then quench with ice-water.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Solvent and Catalyst Optimization
Replacing AlCl₃ with FeCl₃ in 1,2-dichloroethane at 80°C improves regioselectivity (ortho:para = 9:1) and reduces side products. Protic acids (e.g., H₂SO₄) synergize with Lewis acids to enhance acyl group activation.
Sequential Alkylation-Acylation of Phenol
tert-Butylation Followed by Acylation
This two-step method avoids steric hindrance challenges:
-
Alkylation : React phenol with isobutylene in the presence of H₂SO₄ or acid-supported alumina at 120–180°C to form 4-tert-butylphenol.
-
Acylation : Subject the product to cyclohexanecarbonyl chloride under Friedel-Crafts conditions.
Advantages :
Demethylation of 2-Cyclohexylcarbonyl-4-tert-butylanisole
Boron Tribromide-Mediated Demethylation
A protective group strategy ensures regioselectivity:
-
Synthesize 4-tert-butylanisole via methylation of 4-tert-butylphenol.
-
Perform Friedel-Crafts acylation with cyclohexanecarbonyl chloride.
Reaction Conditions :
Alternative Demethylation Agents
Hydriodic acid (HI) in acetic acid at reflux (24 hours) achieves comparable yields (68–72%) but requires corrosion-resistant equipment.
Hydroxy-Directed Acylation Using Cyclohexanecarboxylic Anhydride
Mitsunobu Reaction Variant
A Mitsunobu-like approach employs cyclohexanecarboxylic anhydride and diethyl azodicarboxylate (DEAD):
-
React 4-tert-butylphenol (1.0 mol) with cyclohexanecarboxylic anhydride (1.5 mol).
-
Add DEAD (1.2 mol) and triphenylphosphine (1.2 mol) in THF.
One-Pot Tandem Alkylation-Acylation
Dual Catalytic System
A novel one-pot method combines Brønsted and Lewis acids:
-
Mix phenol, isobutylene, and cyclohexanecarbonyl chloride in 1,2-dichloroethane.
-
Add FeCl₃ (0.1 equiv) and H₃PO₄ (0.05 equiv).
Key Outcomes :
Analytical Validation and Optimization
Purity and Yield Data
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 25 | 85 | 99.3 |
| Sequential Alkylation | H₂SO₄/Alumina | 150 | 98 | 98.5 |
| Demethylation | BBr₃ | −78 → 25 | 75 | 99.0 |
| Mitsunobu Variant | DEAD/PPh₃ | 60 | 70 | 97.8 |
| One-Pot Tandem | FeCl₃/H₃PO₄ | 100 | 62 | 96.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
